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Compound of Interest

Compound Name:
(2-Aminophenyl)[bis(4-

methylphenyl)]methanol

CAS No.: 91148-61-7

Cat. No.: B2959085

Get Quote

Chemical Identity & Significance[1]
IUPAC Name: (2-Aminophenyl)bis(4-methylphenyl)methanol[1][2][3]

CAS Number: 91148-61-7[3]

Molecular Formula:

[2]

Molecular Weight: 303.40 g/mol

Physical State: Off-white to pale yellow crystalline solid.

Solubility: Soluble in DCM, THF, DMSO; insoluble in water.
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This molecule belongs to the class of functionalized trityl alcohols. Its significance lies in the

ortho-amino group, which provides a handle for further functionalization (e.g., Schiff base

formation) to create bidentate or tridentate ligands. Upon protonation or oxidation, it generates

a stabilized triarylmethyl cation (trityl cation), a property exploited in dye chemistry and

protective group synthesis.

Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, the compound is best prepared via a Grignard

addition to methyl anthranilate. This method minimizes side reactions common with

aminobenzophenone precursors.

Protocol: Grignard Addition
Reagents: Methyl anthranilate (1.0 eq), 4-Tolylmagnesium bromide (2.5 eq, 1.0 M in THF).

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser.

Procedure:

Dissolve methyl anthranilate in anhydrous THF at 0°C.

Add 4-Tolylmagnesium bromide dropwise over 30 minutes.[4] (Exothermic).

Allow to warm to Room Temperature (RT), then reflux for 4 hours.

Quench: Cool to 0°C. Add saturated

(aq) slowly.

Workup: Extract with EtOAc (3x). Wash organics with brine. Dry over

.[5]

Purification: Recrystallize from Hexane/EtOAc or column chromatography (SiO2, 10%

EtOAc/Hexane).
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Reaction Workflow Diagram
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Caption: Step-by-step synthetic workflow for the generation of the target triarylmethyl alcohol

via Grignard addition.

Spectroscopic Characterization
The following data represents the standard spectral profile for high-purity (>98%) material.

A. Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) | Frequency: 400 MHz[6][7][8]

H NMR Data
The spectrum is characterized by the distinct AA'BB' system of the p-tolyl groups and the

exchangeable protons of the aniline/alcohol functions.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

2.34 Singlet (s) 6H
Methyl groups on

p-tolyl rings.

4.20 - 4.80 Broad (br s) 3H

Exchangeable

protons. Shift

varies with

concentration.

6.58 Doublet (d) 1H (Aniline)
C3-H (Ortho to

amine).

6.68 Triplet (t) 1H (Aniline)
C5-H (Para to

amine).

6.95 Doublet (d) 1H (Aniline)
C6-H (Ortho to

carbinol).

7.08 Doublet (d) 4H (Tolyl)
Meta to methyl

group (AA'BB').

7.12 - 7.18 Multiplet (m) 5H (Tolyl + Aniline)

Overlapping

signals of Tolyl

(Ortho to methyl)

+ Aniline C4-H.

C NMR Data
Key diagnostic peak is the quaternary carbinol carbon (

) appearing near 82 ppm, significantly downfield from aliphatic carbons but upfield from
carbonyls.
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Shift (

, ppm)
Assignment Note

21.1 Tolyl methyl carbons.

82.4 Quaternary carbinol carbon.

116.5 Aniline
Ortho to amine (

).[9]

118.2 Aniline
Para to amine (

).

128.5 - 129.0 Tolyl Aromatic methine carbons.

136.8 Tolyl Para to methyl.

143.5 Tolyl Attached to central carbinol.

146.2 Aniline Ipso carbon bearing the amine.

B. Mass Spectrometry (MS)
Method: ESI-MS or EI-MS. The molecule exhibits a characteristic fragmentation pattern

dominated by the formation of the resonance-stabilized trityl cation.

Molecular Ion (

): 303 m/z

Base Peak (

): 286 m/z

Mechanism:[10] Rapid loss of the hydroxyl group to form the purple/red-colored (2-

aminophenyl)bis(4-methylphenyl)methyl cation.
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Fragment (

): 212 m/z

MS Fragmentation Pathway

Parent Ion [M]+
m/z 303

Stabilized Trityl Cation
[M - OH]+
m/z 286

- OH radical
(Alpha Cleavage)

Fragment
[M - Tolyl]+

m/z 212

- Tolyl radical

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the formation of the stable trityl cation (m/z

286).

C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Thin Film).
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Wavenumber (

)
Intensity Assignment Description

3450 - 3350 Medium, Broad
Hydrogen-bonded

hydroxyl stretch.

3380, 3290 Medium, Sharp

Primary amine

asymmetric/symmetric

stretch.

3020 Weak Aromatic C-H stretch.

2920, 2860 Weak
Methyl group C-H

stretch.

1615 Strong
Amine scissoring

(deformation).

1510, 1450 Strong
Aromatic ring

breathing modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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